molecular formula C10H8N4 B14335444 3-Azido-2-methylquinoline CAS No. 107468-24-6

3-Azido-2-methylquinoline

Katalognummer: B14335444
CAS-Nummer: 107468-24-6
Molekulargewicht: 184.20 g/mol
InChI-Schlüssel: BRSXVWHUZPOWIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azido-2-methylquinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with an azido group at the third position and a methyl group at the second position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The azido group, although not naturally occurring, is highly versatile and has found significant use in various branches of chemistry, biology, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylquinoline typically involves the nucleophilic substitution of a halogenated quinoline derivative with sodium azide. One common method includes the reaction of 2-bromo-3-methylquinoline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Azido-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Amino-2-methylquinoline.

    Substitution: Various substituted quinoline derivatives.

    Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Azido-2-methylquinoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Azido-2-methylquinoline depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with native biological processes. The quinoline core can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Azido-2-methylquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and versatility. This makes it a valuable compound for applications in bioorthogonal chemistry and the synthesis of complex molecules .

Eigenschaften

CAS-Nummer

107468-24-6

Molekularformel

C10H8N4

Molekulargewicht

184.20 g/mol

IUPAC-Name

3-azido-2-methylquinoline

InChI

InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3

InChI-Schlüssel

BRSXVWHUZPOWIR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C=C1N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.